molecular formula C11H11ClO5 B13467335 Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B13467335
M. Wt: 258.65 g/mol
InChI Key: CQONBZPLFJLMIU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid or corresponding aldehydes.

    Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate.

    Substitution: Formation of 2-(2-amino-3,4-dimethoxyphenyl)-2-oxoacetate or 2-(2-thio-3,4-dimethoxyphenyl)-2-oxoacetate.

Scientific Research Applications

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional group (aldehyde vs. ester).

    2-Chloro-3,4-dimethoxybenzyl alcohol: Similar substituents but contains a hydroxyl group instead of an ester.

    2-Chloro-3,4-dimethoxybenzil: Contains a diketone functional group instead of an ester.

Uniqueness

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClO5

Molecular Weight

258.65 g/mol

IUPAC Name

methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C11H11ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5H,1-3H3

InChI Key

CQONBZPLFJLMIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(=O)OC)Cl)OC

Origin of Product

United States

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